molecular formula C18H11Cl2N3S B2778387 (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-21-8

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2778387
CAS RN: 476676-21-8
M. Wt: 372.27
InChI Key: KKKGMPUNELTUDK-RAXLEYEMSA-N
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Description

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, also known as CTN, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is a member of the acrylonitrile family and has been the subject of extensive research in recent years due to its unique chemical structure and potential pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the compound , with lithium aluminum hydride, was investigated, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study highlights the compound's potential in synthesizing various organic derivatives and its structural analysis through X-ray diffraction (Frolov et al., 2005).

Applications in Material Science

  • Donor-acceptor substituted thiophene dyes, structurally similar to the specified compound, were designed and demonstrated for their enhanced nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications. This research underscores the importance of such compounds in developing optoelectronic devices (Anandan et al., 2018).

Corrosion Inhibition

  • Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, related to the compound of interest, revealed their potential as corrosion inhibitors of iron. These findings suggest the compound's potential application in corrosion protection, showcasing its importance in industrial applications (Kaya et al., 2016).

Piezochromic Behaviors

  • A study on diphenylacrylonitrile derivatives, including compounds with structural similarities, showed distinct piezochromic behaviors under hydrostatic pressure, changing fluorescence color with pressure. This property makes such compounds valuable in developing pressure-sensitive materials (Ouyang et al., 2016).

Herbicidal Activity

  • Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which shares functional groups with the compound , demonstrated good herbicidal activities. This suggests potential agricultural applications of related compounds in developing new herbicides (Wang et al., 2004).

Cytotoxic Properties

  • Investigations into 2-phenylacrylnitriles, including variants with structural similarities, highlighted the importance of the cyanide moiety in achieving broad-spectrum cytotoxicity against various cancer cell lines. This points to the compound's relevance in medicinal chemistry and cancer research (Tarleton et al., 2012).

properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3S/c19-14-6-4-12(5-7-14)17-11-24-18(23-17)13(9-21)10-22-16-3-1-2-15(20)8-16/h1-8,10-11,22H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKGMPUNELTUDK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

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